molecular formula C63H92O6 B8209447 1,2,3-Trieicosapentaenoyl glycerol

1,2,3-Trieicosapentaenoyl glycerol

Cat. No.: B8209447
M. Wt: 945.4 g/mol
InChI Key: WEQXHUQFJCTANW-OUOLHYOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-Trieicosapentaenoyl glycerol is a glycerol ester of eicosapentaenoic acid, which is an omega-3 fatty acid. This compound is a polyunsaturated triacylglycerol, known for its significant biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Trieicosapentaenoyl glycerol can be synthesized through esterification reactions involving eicosapentaenoic acid and glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity eicosapentaenoic acid and glycerol. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to optimize yield and purity. The final product is purified through distillation and crystallization processes .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trieicosapentaenoyl glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,3-Trieicosapentaenoyl glycerol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3-trieicosapentaenoyl glycerol involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also modulates the production of eicosanoids, which are signaling molecules involved in inflammation and immune responses. The compound’s effects on platelet aggregation and leukocyte function are mediated through its interaction with specific molecular targets and pathways .

Comparison with Similar Compounds

  • 1,2,3-Triarachidonoyl glycerol
  • 1,2,3-Tridocosahexaenoyl glycerol
  • 1,2,3-Trilinolenoyl glycerol

Comparison: 1,2,3-Trieicosapentaenoyl glycerol is unique due to its specific fatty acid composition, which imparts distinct biological activities. Compared to other triacylglycerols, it has a higher degree of unsaturation, leading to greater fluidity in cell membranes and more potent anti-inflammatory effects .

Properties

IUPAC Name

2,3-bis[[(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoyl]oxy]propyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h28-57,60H,4-27,58-59H2,1-3H3/b31-28+,32-29+,33-30+,37-34+,38-35+,39-36+,43-40+,44-41+,45-42+,49-46+,50-47+,51-48+,55-52+,56-53+,57-54+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQXHUQFJCTANW-OUOLHYOLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC(COC(=O)C=CC=CC=CC=CC=CCCCCCCCCC)OC(=O)C=CC=CC=CC=CC=CCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)OCC(OC(=O)/C=C/C=C/C=C/C=C/C=C/CCCCCCCCC)COC(=O)/C=C/C=C/C=C/C=C/C=C/CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H92O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

945.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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